

SGC0946 histone methyltransferase panel selectivity

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Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

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Selectivity Profile of SGC0946

The table below summarizes the key selectivity data for **SGC0946** against a panel of epigenetic targets:

Selectivity Assay	Target Panel	Result	Data Source
Radioactive enzyme assay [1]	Panel of 12 other Protein Methyltransferases (PMTs) and DNMT1 [1]	Inactive against all 12 PMTs and DNMT1 [1]	[1]
Radioactive enzyme assay [2]	Various other Histone Methyltransferases (HMTs)	Over 100-fold selective for DOT1L over other HMTs [2]	[2]
Binding assay [3]	29 receptors from the Ricerca selectivity panel	No notable activity against any of the 29 receptors [3]	[3]

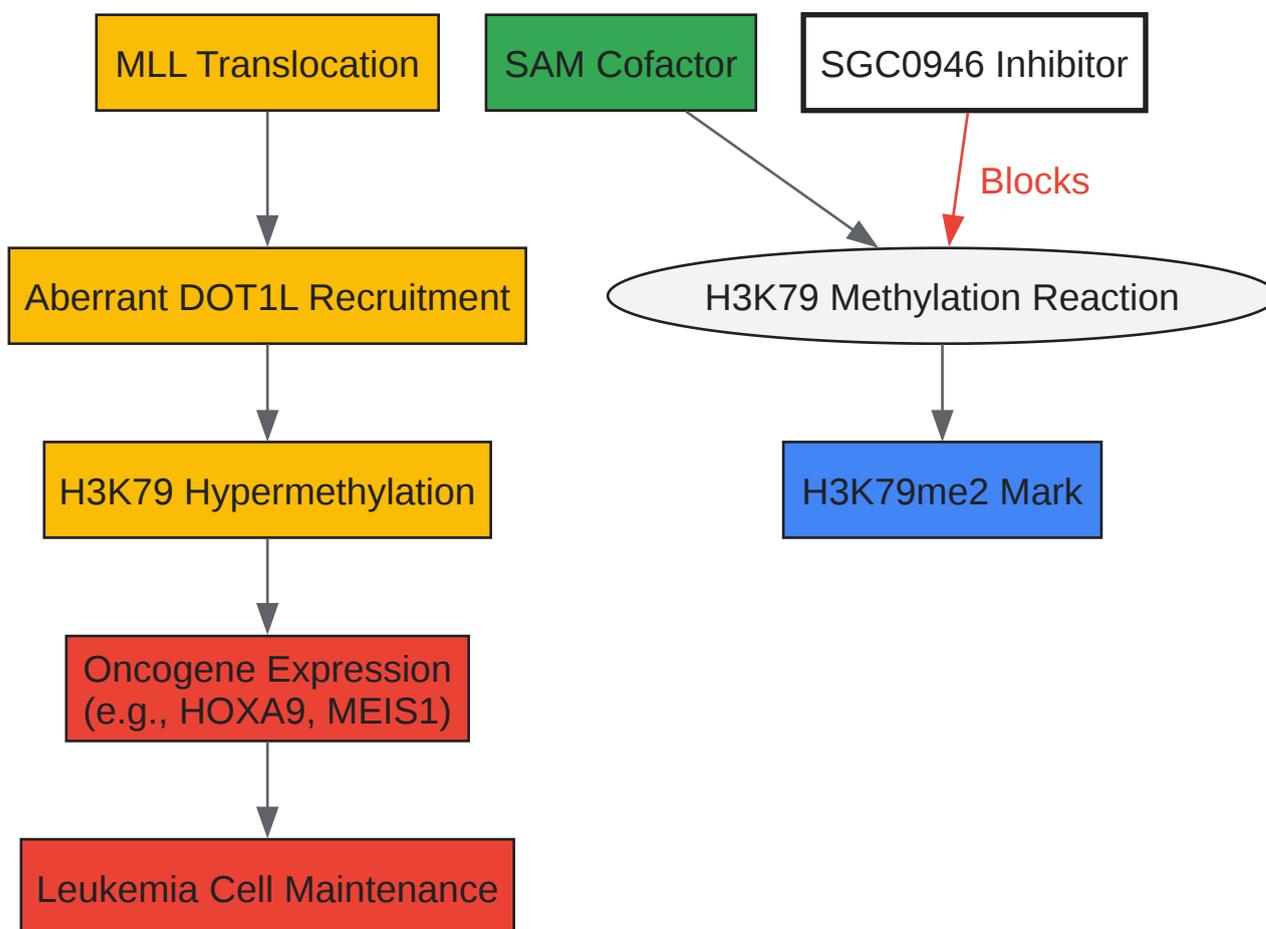
This data consistently demonstrates that **SGC0946** is a highly specific inhibitor for DOT1L with a clean off-target profile, making it an excellent tool for epigenetic research.

Cellular Potency and Mechanism of Action

SGC0946 achieves its effects by potently inhibiting DOT1L enzymatic activity, which directly reduces the levels of histone H3 lysine 79 methylation (H3K79me2) in cells.

Cell Line	Assay Readout	Cellular IC ₅₀	PMID / Source
A431 cells	Reduction of H3K79 dimethylation	2.6 nM [1]	[1]
MCF10A cells	Reduction of H3K79 dimethylation	8.8 nM [1]	[1]
Molm13 MLL cells	Reduction of H3K79me2 (Western Blot)	Complete inhibition at 1 μM over 7 days [1]	28114995 [1]

The following diagram illustrates the mechanism of DOT1L and how **SGC0946** exerts its inhibitory effect, leading to anti-cancer activity in specific contexts like MLL-rearranged leukemia.



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Key Experimental Protocols

The primary data on **SGC0946**'s potency and selectivity were generated using established biochemical and cellular assays.

- **Biochemical IC₅₀ Determination (Radioactive Filter Binding Assay)** [4]:
 - **Enzyme:** 0.25 nM DOT1L (residues 1-416).
 - **Substrates:** The reaction uses nucleosomes and a mixture of ³H-labeled and unlabeled S-adenosylmethionine (SAM), with both substrates present at their experimentally determined Km concentrations to ensure assay balance.
 - **Procedure:** The inhibitor is serially diluted and pre-incubated with the enzyme for 30 minutes. The reaction is initiated by adding the substrate mix and allowed to proceed for 120 minutes

before being quenched. The incorporation of tritiated methyl groups into the nucleosome substrate is measured using a solid scintillation coating (flashplate) to quantify enzyme activity.

- **Cellular Target Engagement (Western Blot) [1]:**
 - **Cell Lines:** Often used in MLL-rearranged leukemia cell lines (e.g., Molm13) or other lines like A431.
 - **Procedure:** Cells are treated with **SGC0946** for several days (up to 7 days for full effect in some lines). Cells are then lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for the dimethylated form of H3K79 (H3K79me2). A decrease in the H3K79me2 signal demonstrates successful on-target inhibition of DOT1L within the cell.

Comparison and Research Context

- **Comparison with Analog EPZ004777:** **SGC0946** is a direct, more potent analog of the earlier DOT1L inhibitor **EPZ004777** [1]. It was developed to serve as a superior **chemical probe** for basic research, offering higher potency to more clearly delineate the biological functions of DOT1L [1] [2].
- **Available Inactive Control:** For controlled experiments, an inactive analog called **SGC0649** is available. This compound has significantly reduced potency against DOT1L ($IC_{50} = 390$ nM) and should be used as a negative control to help confirm that observed phenotypic effects are due to specific DOT1L inhibition [3].
- **Therapeutic Potential:** The most prominent application of **SGC0946** is in research of **MLL-rearranged leukemia**, where it potently and selectively kills cells harboring the MLL translocation [1] [2]. Recent combination studies also show that **SGC0946** synergizes with the EZH2 inhibitor **GSK343** in neuroblastoma models, indicating expanding research applications [5].

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References

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5. Combined inhibition of histone EZH2 and... methyltransferases [pmc.ncbi.nlm.nih.gov]

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